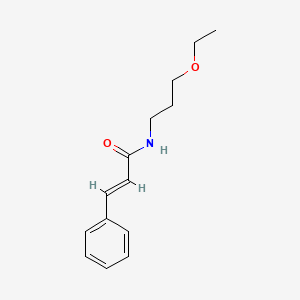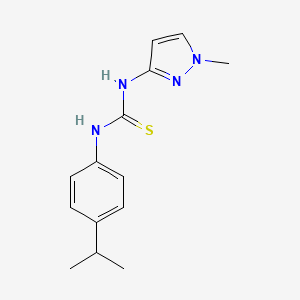![molecular formula C15H27Cl2N3O B4541497 N,N-dimethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride](/img/structure/B4541497.png)
N,N-dimethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride
Vue d'ensemble
Description
The introduction of "N,N-dimethyl-4-({[2-(4-morpholinyl)ethyl]amino}methyl)aniline dihydrochloride" involves its significance in the realm of organic chemistry, particularly in the synthesis of complex molecules that exhibit a range of biological activities. The compound's structure suggests potential for interactions with biological molecules, making it a candidate for further chemical modifications to explore therapeutic effects.
Synthesis Analysis
Research on similar compounds, such as the development of key intermediates for CCR5 antagonists, provides insights into potential synthesis pathways that might be applicable for our target compound. For instance, Hashimoto et al. (2002) describe a new and efficient synthesis method for a key intermediate with a morpholine component, which could parallel the synthesis of the target compound through reductive alkylation and alkylation steps, demonstrating a scalable method using commercially available reagents (Hashimoto et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds containing morpholine and aniline components has been explored through crystallography and NMR studies, revealing their planar backbone and specific dihedral angles between rings, as detailed by Su et al. (2013). These structural analyses can be extrapolated to understand the conformational preferences of the target compound, which likely exhibits similar heterocyclic imino structures and supramolecular assembly through hydrogen bonding (Su et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of the target compound can be inferred from studies on similar aniline and morpholine derivatives. For example, the aminomethylation reactions of morpholinium compounds, as described by Dotsenko et al. (2016), provide insights into the types of chemical transformations our target compound might undergo, indicating the influence of the morpholine component on the compound's reactivity and the formation of structurally complex derivatives (Dotsenko et al., 2016).
Physical Properties Analysis
The physical properties of compounds closely related to the target molecule, such as solubility, melting points, and crystallinity, can be gleaned from detailed synthetic and characterization studies. Although specific data for the target compound was not found, parallels from related compounds suggest that its physical properties would be influenced by its heterocyclic and halogenated components, affecting its solubility and stability.
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, and stability under various conditions, are crucial for understanding the target compound's behavior in chemical syntheses and potential biological applications. Insights from reactions of functionalized anilines with dimethyl carbonate, as studied by Selva et al. (2003), suggest that the target compound may exhibit selective reactivity patterns, particularly in N-methylation reactions, highlighting its utility in synthesizing N-alkylated aniline derivatives (Selva et al., 2003).
Propriétés
IUPAC Name |
N,N-dimethyl-4-[(2-morpholin-4-ylethylamino)methyl]aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O.2ClH/c1-17(2)15-5-3-14(4-6-15)13-16-7-8-18-9-11-19-12-10-18;;/h3-6,16H,7-13H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEABVQSHSEBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCCN2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dimethoxyphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4541416.png)

![N~1~-(2,5-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4541428.png)
![4-methyl-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine](/img/structure/B4541437.png)

![5-(4-butoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4541445.png)

![2-{4-phenyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4541460.png)
![N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4541464.png)
![7-[({4-allyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4541477.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-4-(2,3-dimethylphenoxy)butanamide](/img/structure/B4541482.png)
![6-(2-furyl)-2-(2-pyridinylmethyl)-2,3,4,6-tetrahydro-1H-[1,3,5]triazino[1',2':3,4][1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4541504.png)
![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4541512.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4541515.png)